molecular formula C12H16 B14156774 Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- CAS No. 13556-58-6

Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-

Cat. No.: B14156774
CAS No.: 13556-58-6
M. Wt: 160.25 g/mol
InChI Key: AXLCNVVQTVIXDG-UHFFFAOYSA-N
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Description

Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- (CAS: Not explicitly provided in evidence) is a substituted tetralin derivative, characterized by a partially hydrogenated naphthalene ring system with an ethyl group (-CH₂CH₃) attached to the saturated carbon at position 1. Its molecular formula is C₁₂H₁₆, with a molecular weight of 160.26 g/mol. Structurally, it combines the aromaticity of naphthalene with the stability imparted by hydrogenation, making it distinct from fully aromatic naphthalene or fully saturated decalin. This compound is part of the tetralin (1,2,3,4-tetrahydronaphthalene) family, where alkyl or aryl substituents modulate physicochemical properties and reactivity .

Tetralin derivatives are widely used as solvents, intermediates in organic synthesis, and components in industrial formulations.

Scientific Research Applications

While the search results do not directly detail the applications of "Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-", they do provide information that can be used to infer potential applications and related chemical properties.

Chemical Properties and Identifiers

  • Chemical Structure: Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, also known as 1-ethyltetralin, has the molecular formula C12H16 .
  • Molecular Weight: The molecular weight of this compound is 160.25 g/mol .
  • IUPAC Name: Its IUPAC name is 1-ethyl-1,2,3,4-tetrahydronaphthalene .
  • InChI and SMILES: The InChI identifier is InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6,9-10H,2,5,7-8H2,1H3, and the SMILES notation is CCC1CCCC2=CC=CC=C12 .

Potential Applications (Inferred from Related Compounds)

Given that the search results do not specify applications for Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, we can look at the applications of related compounds like 1,2,3,4-Tetrahydronaphthalene to infer potential uses:

  • Heat Transfer Fluids: 1,2,3,4-Tetrahydro(1-phenylethyl)naphthalene is used in heat transfer fluids . Mixtures of 1,2,3,4-tetrahydro(1-phenylethyl)naphthalene with dibenzyl toluene or partially hydrogenated terphenyl are used as heat transfer fluids .
  • Solvent: 1,2,3,4-Tetrahydronaphthalene is a solvent .

Safety and Toxicity

  • Toxicity: 1,2,3,4-Tetrahydronaphthalene has relatively low acute toxicity, with an oral LD50 of 2860 mg/kg bw in male rats and a dermal LD50 of 16,800 mg/kg bw in male rabbits .
  • Health Effects: In humans, exposure to 1,2,3,4-tetrahydronaphthalene can cause headache, nausea, vomiting, and green-gray urine at high concentrations. It can also irritate the skin and mucous membranes .

Mechanism of Action

The mechanism by which Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological responses, depending on the specific context and application . The exact molecular targets and pathways involved may vary and are subject to ongoing research.

Comparison with Similar Compounds

The following table and analysis compare Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- with structurally related tetralin derivatives, focusing on molecular properties, applications, and toxicological profiles.

Table 1: Comparative Analysis of Tetralin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Toxicity Profile
Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- C₁₂H₁₆ 160.26 ~230 (estimated) Solvent, Intermediate Limited data; metabolic pathways may resemble methyl derivatives
1-Methyltetralin (CAS 1559-81-5) C₁₁H₁₄ 146.23 ~215 (estimated) Solvent, Synthesis Lower carcinogenicity than aromatic analogs; partially hydrogenated structure reduces reactivity
Tetralin (CAS 119-64-2) C₁₀H₁₂ 132.20 207.6 Industrial solvent Moderate toxicity; less toxic than naphthalene
1-Phenyltetralin (CAS 3018-20-0) C₁₆H₁₆ 208.30 ~280 (estimated) Fragrance intermediate Limited toxicity data; phenyl group may reduce acute toxicity
1-Nonyltetralin (CAS 262.5 g/mol) C₁₉H₃₀ 262.50 >300 (estimated) Surfactant precursor High molecular weight suggests low volatility and bioaccumulation potential

Key Observations:

Molecular Weight and Boiling Points: The ethyl-substituted derivative occupies an intermediate position between smaller (methyl) and bulkier (nonyl, phenyl) substituents. Boiling points increase with substituent size due to greater van der Waals interactions. For example, 1-nonyltetralin’s high molecular weight (262.50 g/mol) correlates with reduced volatility compared to 1-ethyltetralin .

Chemical Reactivity: Electron-donating alkyl groups (e.g., methyl, ethyl) enhance stability in hydrogenation reactions, while phenyl groups introduce aromaticity, altering electronic properties for electrophilic substitution . highlights that hydrogenation reduces carcinogenicity in polycyclic aromatics; this trend likely extends to tetralins, where ethyl substitution may offer a balance between reactivity and safety .

Applications: Unsubstituted tetralin is a benchmark solvent in paints and resins. Ethyl and methyl derivatives are preferred in niche applications requiring tailored solubility, while nonyltetralin’s hydrophobicity suits surfactant formulations .

Toxicity: Substitution patterns influence metabolic pathways. Phenyl and nonyl substituents may reduce acute toxicity due to steric hindrance or decreased bioavailability .

Research Findings and Mechanistic Insights

  • Carcinogenicity: Studies on methylchrysene derivatives () demonstrate that hydrogenation reduces carcinogenic activity. The 1,2,3,4-tetrahydro-1-methylchrysene derivative showed weaker carcinogenicity than its fully aromatic counterpart, suggesting similar trends for ethyltetralin .
  • Metabolism: Naphthalene derivatives form reactive epoxide metabolites via CYP450 enzymes.
  • Environmental Fate: High-molecular-weight derivatives like 1-nonyltetralin exhibit lower environmental mobility, whereas smaller analogs (e.g., ethyl, methyl) may pose greater inhalation exposure risks due to higher volatility .

Biological Activity

Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- (CAS No. 13556-58-6), is an organic compound with a molecular formula of C12_{12}H16_{16} and a molecular weight of approximately 160.26 g/mol. This compound is a saturated derivative of naphthalene characterized by the addition of an ethyl group and the saturation of the aromatic rings. Its unique structural properties influence its biological activity and potential applications in medicinal chemistry and other fields.

The structural formula of naphthalene, 1-ethyl-1,2,3,4-tetrahydro- can be represented as follows:

C12H16\text{C}_{12}\text{H}_{16}

This compound has garnered interest due to its potential therapeutic properties and interactions with biomolecules. The saturated structure enhances its stability compared to its unsaturated counterparts.

Biological Activity Overview

Research indicates that naphthalene, 1-ethyl-1,2,3,4-tetrahydro- may possess various biological activities:

  • Therapeutic Potential : Investigations have shown that this compound may serve as a precursor in drug development and exhibit interactions with biomolecules that could lead to therapeutic effects.
  • Enzyme Inhibition : It has been explored for its potential as an enzyme inhibitor or receptor modulator, making it relevant in pharmacological studies.
  • Toxicological Profile : The acute toxicity of naphthalene, 1-ethyl-1,2,3,4-tetrahydro- is relatively low, with an oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg in rabbits. Symptoms of exposure include headache, nausea, and green-gray urine due to metabolization to pigments .

Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydronaphthaleneParent compound without ethyl substitutionMore reactive due to unsaturation
1-Ethyl-4-hydroxy-2-naphthoic acidContains an ethyl group and hydroxyl groupHydroxyl group introduces different reactivity
1-Ethyl-1-naphthoic acidContains an ethyl group and carboxylic acidCarboxylic acid enhances acidity and reactivity

The biological effects of naphthalene, 1-ethyl-1,2,3,4-tetrahydro- are believed to arise from its interaction with specific molecular targets within cells. These interactions may involve:

  • Binding to Enzymes : The compound may inhibit the activity of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to various physiological processes.

Case Studies and Research Findings

Several studies have focused on the biological activity and safety profile of naphthalene derivatives:

  • Toxicological Studies : In a 13-week inhalation study on rats and mice, no mortalities were observed at high exposure levels. However, signs such as decreased body weight and hematological changes were noted at higher doses .
  • Developmental Toxicity : A gavage study indicated no developmental effects at doses up to 135 mg/kg bw/day; however, maternal toxicity was observed at higher doses .
  • Metabolism Studies : Research has shown that naphthalene derivatives are rapidly absorbed upon ingestion or inhalation and are metabolized primarily through hydroxylation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-ethyl-1,2,3,4-tetrahydronaphthalene derivatives, and how do reaction conditions influence isomer purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of naphthalene derivatives (e.g., 1-ethylnaphthalene) under controlled hydrogen pressure (1–10 atm) using palladium or platinum catalysts. Isomer purity depends on solvent polarity, temperature (80–120°C), and catalyst selectivity. Post-synthesis purification via fractional distillation or preparative GC is critical to isolate desired isomers. Characterization by NMR (¹H/¹³C) and GC-MS is recommended to confirm structural integrity .

Q. How can researchers reliably characterize the thermodynamic properties of 1-ethyl-1,2,3,4-tetrahydronaphthalene?

  • Methodological Answer : Key thermodynamic parameters (e.g., enthalpy of formation, heat capacity) are determined using calorimetry (DSC for phase transitions) and gas-phase ion energetics. NIST databases provide validated values for homologous compounds (e.g., ΔfH°gas for tetralin derivatives), which can be extrapolated using group contribution methods. Computational tools like Gaussian or DFT simulations complement experimental data .

Q. What experimental designs are optimal for assessing acute toxicity of 1-ethyltetralin derivatives in mammalian models?

  • Methodological Answer : Follow ATSDR guidelines for inhalation/oral exposure studies in rodents (e.g., OECD TG 420/423). Use dose-ranging studies to establish LD50/LC50, with endpoints including respiratory distress, hepatic enzyme activity (ALT/AST), and histopathology. Include control groups and statistical power analysis to ensure reproducibility. Data should align with inclusion criteria in Table B-1 (e.g., systemic effects, species selection) .

Advanced Research Questions

Q. How do metabolic pathways of 1-ethyltetralin derivatives differ across species, and what biomarkers are most sensitive for detecting bioactivation?

  • Methodological Answer : Use in vitro microsomal assays (S9 fractions from human/rat liver) to identify cytochrome P450-mediated oxidation products. Track stable hemoglobin adducts (e.g., 1,2-naphthoquinone) via LC-MS/MS. Species-specific differences in CYP1A2/CYP2E1 activity can explain variability in metabolite profiles. Biomarkers like urinary thioethers or DNA adducts (8-OHdG) are prioritized for biomonitoring .

Q. What computational models predict the environmental fate of 1-ethyltetralin in aquatic systems, and how do hydrophobicity (log P) and half-life influence risk assessment?

  • Methodological Answer : Apply QSAR models (EPI Suite, ECOSAR) to estimate log P (≈3.5–4.0) and biodegradation potential. Hydrolysis and photolysis rates are determined experimentally under standardized OECD 111/316 protocols. Sediment-water partitioning (Kd) and bioaccumulation factors (BCF) should be validated using GC-ECD or HPLC-MS .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of 1-ethyltetralin?

  • Methodological Answer : Perform meta-analyses using systematic review frameworks (PRISMA) to evaluate study quality. Conflicting results often arise from differences in metabolic activation (e.g., lack of S9 mix in vitro) or exposure duration. Apply ATSDR’s confidence grading (high/moderate/low) to prioritize studies with robust dose-response data and controlled confounding factors .

Q. What advanced chromatographic techniques optimize separation of 1-ethyltetralin stereoisomers in complex matrices?

  • Methodological Answer : Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC or SFC for enantiomeric resolution. Hyphenated techniques like GC×GC-TOF/MS enhance sensitivity in environmental samples. Method validation should include recovery rates (>85%) and LOD/LOQ determination using EPA Method 8270 .

Q. Data Gaps and Emerging Research Directions

  • Priority Data Needs :

    • Long-term carcinogenicity studies (e.g., NTP 2-year bioassays) to classify IARC hazard potential.
    • High-resolution mass spectrometry libraries for novel metabolites.
    • Ecosystem-level studies on bioaccumulation in benthic organisms .
  • Innovative Methods :

    • CRISPR-engineered cell lines to study gene-environment interactions (e.g., NRF2/ARE pathways).
    • Machine learning models for predicting metabolic hotspots and metabolite toxicity .

Properties

CAS No.

13556-58-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-ethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6,9-10H,2,5,7-8H2,1H3

InChI Key

AXLCNVVQTVIXDG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2=CC=CC=C12

Origin of Product

United States

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